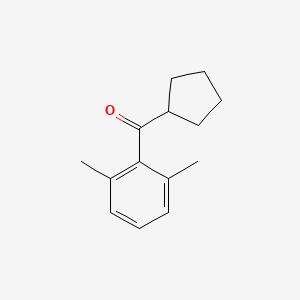

Cyclopentyl 2,6-dimethylphenyl ketone

Description

Cyclopentyl 2,6-dimethylphenyl ketone (C₁₄H₁₈O; molecular weight: 202.29 g/mol) is a substituted aromatic ketone featuring a cyclopentyl group attached to a ketone moiety and a 2,6-dimethylphenyl ring. For instance, the 2,5-dimethylphenyl isomer (CAS 27586-77-2) has a predicted density of 1.020 g/cm³ and boiling point of 314.7°C . The 2,6-dimethylphenyl substitution likely introduces steric and electronic differences compared to the 2,5-isomer, which could influence reactivity, solubility, and applications in fields such as polymer chemistry or agrochemical synthesis.

Properties

IUPAC Name |

cyclopentyl-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-6-5-7-11(2)13(10)14(15)12-8-3-4-9-12/h5-7,12H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXVCUNAMBGRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642566 | |

| Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-52-1 | |

| Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclopentyl 2,6-dimethylphenyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentyl benzene with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact and ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2,6-dimethylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclopentyl 2,6-dimethylphenyl alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Cyclopentyl 2,6-dimethylphenyl ketone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopentyl 2,6-dimethylphenyl ketone exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the ketone group undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the ketone group accepts electrons, resulting in the formation of alcohols. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl 2,5-Dimethylphenyl Ketone (CAS 27586-77-2)

This positional isomer shares the same molecular formula but differs in the substituent arrangement on the phenyl ring. Key properties include:

| Property | Value |

|---|---|

| Density | 1.020 ± 0.06 g/cm³ |

| Boiling Point | 314.7 ± 11.0 °C |

| Molecular Weight | 202.29 g/mol |

The 2,6-isomer is expected to exhibit higher steric hindrance, possibly lowering its melting point or altering crystallization behavior .

Agrochemical Derivatives with 2,6-Dimethylphenyl Groups

Several fungicides, such as metalaxyl and benalaxyl , incorporate the 2,6-dimethylphenyl moiety. These compounds highlight the role of this substituent in enhancing bioactivity:

| Compound | Use | Key Feature |

|---|---|---|

| Metalaxyl | Fungicide | 2,6-Dimethylphenyl + methoxyacetyl |

| Benalaxyl | Fungicide | 2,6-Dimethylphenyl + phenylacetyl |

The 2,6-dimethylphenyl group in these agrochemicals improves binding to fungal targets due to its hydrophobic and steric effects . Cyclopentyl 2,6-dimethylphenyl ketone could serve as a precursor for similar bioactive molecules, though its direct pesticidal activity remains unstudied.

Polymer Monomers with 2,6-Substituted Aromatic Groups

The monomer (2,6-difluorophenyl)[3,5-bis(3,5-dimethylphenyl)methyl]phenyl methanone () demonstrates the utility of 2,6-substituted aromatic ketones in synthesizing poly(arylene ether sulfone)s (PAES). These polymers exhibit high hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) and alkaline stability due to dense quaternary ammonium pendants . While this compound lacks the fluorinated or ionic groups critical for conductivity, its steric bulk could stabilize analogous polymers if functionalized with ion-exchange groups.

Coordination Complexes with 2,6-Dimethylphenyl Ligands

A thioether ligand, 2,6-{[bis(2,6-dimethylphenyl)sulfanyl]methyl}pyridine, forms stable complexes with Cu(II), Co(II), and Fe(II) . The 2,6-dimethylphenyl groups likely enhance ligand rigidity and metal-binding selectivity. This compound could be modified into chelating agents for catalysis or materials science, though its inherent ketone group may limit direct coordination compared to thioethers or amines.

Biological Activity

Cyclopentyl 2,6-dimethylphenyl ketone, also known as Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone, is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, chemical properties, and potential applications based on recent studies.

- Molecular Formula : C₁₆H₂₂O

- Molecular Weight : Approximately 230.34 g/mol

- Density : 1.002 g/cm³

- Boiling Point : 348.6°C

- Flash Point : 148.2°C

This compound features a cyclopentyl group attached to a 2-(2,6-dimethylphenyl)ethyl functional group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ketone functional group, which can act as an electrophile in various biochemical reactions. This property allows it to interact with nucleophiles in biological systems, potentially modulating enzyme activities and influencing metabolic pathways.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remain limited.

- Pharmacological Potential : As a ketone derivative, it may serve as a precursor for synthesizing more complex pharmaceutical agents. Its structural similarities to other biologically active compounds suggest potential therapeutic applications in drug development.

- Enzyme Interaction : The compound's ability to interact with various enzymes could lead to the modulation of biological pathways involved in disease processes.

Case Studies and Experimental Data

-

Synthesis and Reactivity :

- This compound can undergo oxidation and reduction reactions. For instance, it can be oxidized to form carboxylic acids or reduced to alcohols using common reagents like sodium borohydride or lithium aluminum hydride.

-

Comparative Studies :

- In comparison with similar compounds like cyclopropyl and cyclohexyl analogs, this compound exhibits unique reactivity due to the specific positioning of the dimethyl groups on the aromatic ring. This structural feature may enhance its interaction with biological targets compared to its analogs.

- Catalytic Applications :

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketone | C₁₆H₂₂O | Unique positioning of dimethyl groups |

| Cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone | C₁₄H₁₈O | Smaller cycloalkane structure |

| Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone | C₁₈H₂₄O | Larger cycloalkane structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.